molecular formula C17H16BrNO4S2 B2363821 4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole CAS No. 850928-80-2

4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole

Cat. No.: B2363821
CAS No.: 850928-80-2
M. Wt: 442.34
InChI Key: IMMWRZQNVVZEHQ-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole is a sulfone-containing oxazole derivative characterized by a 4-bromophenyl sulfonyl group at position 4, a butylthio substituent at position 5, and a furan-2-yl moiety at position 2 of the oxazole core (Fig. 1).

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-5-butylsulfanyl-2-(furan-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S2/c1-2-3-11-24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-10H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMWRZQNVVZEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan group: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the butylthio group: This can be done through nucleophilic substitution reactions.

    Addition of the bromophenylsulfonyl group: This step usually involves sulfonylation reactions using bromophenyl sulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in sulfonyl aryl groups, thioether substituents, and heterocyclic moieties. These variations influence molecular weight, lipophilicity, and bioactivity.

Table 1: Structural Comparison of Selected Oxazole Derivatives

Compound Name Substituents (Position 4/5/2) Molecular Formula Molecular Weight CAS Number Reference
Target Compound 4-BrPh-SO₂ / butylthio / furan-2-yl C₁₉H₁₇BrN₂O₄S₂* ~513.3 686738-36-3†
4-(4-ClPh-SO₂)-5-(4-F-benzylthio)-2-furan 4-ClPh-SO₂ / 4-F-benzylthio / furan-2-yl C₂₀H₁₄ClFN₂O₄S₂ 497.9 686738-05-6
4-(Ph-SO₂)-5-(4-F-benzylthio)-2-phenyl Ph-SO₂ / 4-F-benzylthio / phenyl C₂₃H₁₇FN₂O₃S₂ 476.5 686736-77-6
4-(4-BrPh-SO₂)-5-(2-Cl-benzylthio)-2-furan 4-BrPh-SO₂ / 2-Cl-benzylthio / furan-2-yl C₂₀H₁₃BrClN₂O₄S₂ 510.8 686738-36-3

*Calculated based on analogs; †CAS number corresponds to a structurally similar compound with a 2-chlorobenzylthio group .

Key Observations :

  • Thioether Groups : Butylthio (C₄H₉S) vs. benzylthio (C₆H₅CH₂S) substituents impact lipophilicity. For instance, the butyl chain in the target compound may enhance membrane permeability compared to bulky benzyl groups .
  • Heterocyclic Moieties : Furan-2-yl (oxygen-containing) vs. phenyl or thiophenyl groups influence π-π stacking and electronic properties .

Antifungal Activity :

  • Thiazole derivatives with furan-hydrazone groups (e.g., ) exhibit MIC values of 250 µg/mL against Candida utilis, though weaker than fluconazole (MIC = 2 µg/mL). The target compound’s sulfonyl group may enhance antifungal potency via sulfone-protein interactions .

Anticancer Activity :

  • Oxazole derivatives like 4-benzyl-2-(4-sulfonylphenyl)-5-(p-tolyl)oxazole (7a, ) show IC₅₀ = 125 µg/mL against MCF-7 cells. The 4-bromophenyl sulfonyl group in the target compound could similarly inhibit cancer cell proliferation by targeting sulfonate-binding enzymes .

Antimicrobial Activity :

  • Chloro and bromo isostructural thiazoles () demonstrate that halogen choice affects bioactivity. Bromine’s larger atomic radius may enhance hydrophobic interactions in bacterial targets .
Physicochemical Properties

Key Insights :

  • Melting Points : Higher melting points (e.g., 211–213°C for 7a) correlate with rigid sulfonyl and aromatic groups . The target compound’s butylthio group may lower its melting point compared to benzylthio analogs.
  • Spectral Data : Sulfonyl IR stretches (~1326 cm⁻¹) and aryl proton NMR shifts (7.5–8.1 ppm) are consistent across analogs .

Biological Activity

4-((4-Bromophenyl)sulfonyl)-5-(butylthio)-2-(furan-2-yl)oxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Oxazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Furan Group : Furan derivatives are used in coupling reactions to introduce this group.
  • Attachment of the Butylthio Group : Nucleophilic substitution reactions facilitate this step.
  • Addition of the Bromophenylsulfonyl Group : This involves sulfonylation reactions using bromophenyl sulfonyl chloride and a suitable base.

These steps ensure high yield and purity, making the compound suitable for further biological evaluation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens, including multidrug-resistant strains. The compound was evaluated using the agar well diffusion method, which demonstrated significant antibacterial activity against NDM-producing bacteria such as Acinetobacter baumannii.

Table 1: Antibacterial Activity Against Various Pathogens

PathogenZone of Inhibition (mm)MIC (mg/mL)MBC (mg/mL)
Acinetobacter baumannii181020
CRAB (Carbapenem-resistant)151530
MRSA (Methicillin-resistant)122040

The results indicate that at a concentration of 50 mg/mL, the compound exhibited a higher zone of inhibition compared to standard antibiotics like meropenem .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors associated with bacterial cell wall synthesis and metabolic pathways. Molecular docking studies have suggested that it binds effectively to these targets, leading to disruptions in cellular processes vital for bacterial survival .

Case Studies

A notable study investigated the analgesic activity of related compounds containing the bromophenylsulfonyl moiety. The results indicated that these compounds exhibited significant pain-relieving properties in animal models, suggesting potential therapeutic applications for pain management .

Toxicity Assessment

Acute toxicity tests conducted on animal models revealed that this compound exhibited low toxicity levels. Histopathological examinations showed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .

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